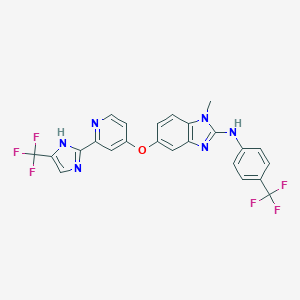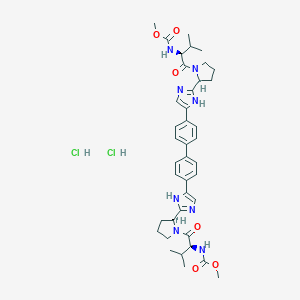
多维替尼
概述
描述
多维替尼是一种口服活性小分子,对参与肿瘤生长和血管生成的多种受体酪氨酸激酶表现出强效抑制活性。 它主要被研究用于治疗各种癌症,包括急性髓性白血病和多发性骨髓瘤 .
科学研究应用
多维替尼在科学研究中具有广泛的应用,尤其是在化学、生物学、医学和工业领域。 它主要用作癌症研究中的受体酪氨酸激酶抑制剂,在抑制肿瘤生长和血管生成方面显示出良好的结果 . 此外,多维替尼正在被研究用于与其他化学治疗药物联用以增强其疗效 .
作用机制
多维替尼通过抑制多种受体酪氨酸激酶发挥作用,包括成纤维细胞生长因子通路、血管内皮生长因子通路和血小板衍生生长因子通路中的激酶。 通过阻断这些通路,多维替尼有效地抑制肿瘤细胞增殖、血管生成和存活 .
类似化合物:
- 索拉非尼
- 舒尼替尼
- 帕唑帕尼
- 阿昔替尼
比较: 多维替尼在同时抑制多种受体酪氨酸激酶方面是独一无二的,这使其区别于其他类似化合物。 虽然索拉非尼、舒尼替尼、帕唑帕尼和阿昔替尼也靶向受体酪氨酸激酶,但多维替尼更广泛的活性谱使其成为治疗各种癌症的有希望的候选药物 .
安全和危害
Dovitinib has been associated with several adverse events, most frequently (on-target) hypertension (54%), fatigue (25%), and thrombocytopenia (21%) . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Dovitinib is a potent inhibitor of class III-V RTKs . It inhibits receptors in the fibroblast growth factor (FGF) pathway, as well as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) . This interaction with multiple RTKs highlights the role of Dovitinib in biochemical reactions, particularly in the context of cancer cell proliferation and angiogenesis.
Cellular Effects
Dovitinib has demonstrated significant antitumor activity in various cell lines . It suppresses cell proliferation and induces apoptosis in colorectal cancer cells . Moreover, it has been observed to inhibit HCC growth and metastasis preferentially through an antiangiogenic mechanism, not through direct targeting of HCC cells .
Molecular Mechanism
Dovitinib exerts its effects at the molecular level through the inhibition of multiple RTKs . Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This multi-targeted approach allows Dovitinib to interfere with several key pathways involved in tumor growth and angiogenesis.
Temporal Effects in Laboratory Settings
The effects of Dovitinib over time in laboratory settings have been observed in various studies . It has been shown to synergize with oxaliplatin in suppressing cell proliferation and inducing apoptosis in colorectal cancer cells
Dosage Effects in Animal Models
The effects of Dovitinib vary with different dosages in animal models . It has been shown to significantly suppress tumor growth and pulmonary metastasis in an orthotopic HCC model . Detailed studies on threshold effects and potential toxic or adverse effects at high doses are still needed.
准备方法
合成路线和反应条件: 多维替尼通过多步合成过程合成,涉及关键中间体的形成及其后续反应。 合成通常涉及在受控条件下使用有机溶剂和试剂,以确保最终产品的纯度和收率 .
工业生产方法: 多维替尼的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高收率并最大限度地减少杂质。 该过程包括结晶和色谱等纯化步骤,以获得纯形式的最终产品 .
化学反应分析
反应类型: 多维替尼经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构和增强其药理特性至关重要 .
常用试剂和条件: 涉及多维替尼的反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应通常在受控的温度和压力条件下进行,以确保预期的结果 .
形成的主要产物: 涉及多维替尼的反应形成的主要产物是其代谢物,这些代谢物因其药代动力学和药效学特性而被研究。 这些代谢物在该化合物的总体疗效和安全性方面发挥着重要作用 .
相似化合物的比较
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
Comparison: Dovitinib is unique in its ability to inhibit multiple receptor tyrosine kinases simultaneously, which sets it apart from other similar compounds. While sorafenib, sunitinib, pazopanib, and axitinib also target receptor tyrosine kinases, dovitinib’s broader spectrum of activity makes it a promising candidate for treating various cancers .
属性
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCTGMSNWUMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025925 | |
| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Unlike many kinase inhibitors that only target vascular endothelial growth factor (VEGF), Dovitinib inhibits receptors in the fibroblast growth factor (FGF ) pathway, as well as VEGF and platelet-derived growth factor (PDGF). FGF receptor tyrosine kinase inhibition is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors. | |
| Record name | Dovitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
405169-16-6 | |
| Record name | Dovitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405169-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dovitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405169166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dovitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOVITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I35H55G906 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)








![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)


